(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a unique combination of heterocyclic substituents: a furan-3-yl group and a thiophen-2-yl moiety. The molecule adopts an (E)-configuration at the double bond of the acrylamide backbone, which is critical for its stereoelectronic properties .
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c20-17(4-3-15-2-1-9-23-15)18-12-16(14-5-8-21-13-14)19-6-10-22-11-7-19/h1-5,8-9,13,16H,6-7,10-12H2,(H,18,20)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNYOROUWPGBFE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C=CC2=CC=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(CNC(=O)/C=C/C2=CC=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common approach is the reaction of furan-3-carbaldehyde with thiomorpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-(thiophen-2-yl)acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity
Research has shown that compounds with similar structures can inhibit cancer cell growth by modulating signaling pathways. For example, derivatives of thiophene have demonstrated significant cytotoxic effects against different cancer cell lines.
Antimicrobial Properties
The presence of the thiomorpholine moiety may enhance the compound's antimicrobial activity. Studies indicate that related compounds exhibit efficacy against a range of pathogens, making this compound a candidate for further exploration in antimicrobial drug development.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that certain derivatives of thiophene possess potent antimicrobial properties. The mechanism often involves disrupting microbial cellular functions, which can be further investigated for therapeutic applications.
Material Science
The unique electronic properties of furan and thiophene rings make this compound suitable for applications in organic electronics and conductive polymers. Its ability to form stable films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effect |
|---|---|---|
| Anticancer | Thiophene derivatives | Inhibition of cancer cell proliferation |
| Antimicrobial | Thiomorpholine derivatives | Significant antimicrobial activity |
| Neuroprotective | Aβ aggregation modulators | Prevention of neurodegeneration |
Mechanism of Action
The mechanism of action of (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π stacking interactions, while the thiomorpholine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Heterocyclic Influence : The furan-3-yl group in the target compound is less common than furan-2-yl derivatives (e.g., DM490), which may alter electronic properties and binding affinities .
- Synthetic Complexity : Analogs like 14f require multi-step syntheses with moderate yields (69%), whereas simpler derivatives (DM497/DM490) use straightforward amide coupling .
Pharmacological and Physicochemical Properties
Receptor Modulation and Antinociceptive Activity
- DM497 (Thiophen-2-yl): Exhibits potent antinociceptive activity in murine models, with IC₅₀ values of 300 µM at α9α10 nicotinic acetylcholine receptors (nAChRs). Its thiophene ring enhances receptor binding compared to furan analogs .
- DM490 (Furan-2-yl) : Shows reduced efficacy (IC₅₀ = 30 µM at α9α10 nAChRs) and antagonizes DM497’s effects, highlighting the importance of heterocycle choice .
- Target Compound: The dual heterocyclic architecture (furan-3-yl + thiophen-2-yl) may synergize or compete at nAChRs, though experimental data are pending. The thiomorpholinoethyl group could further modulate allosteric binding .
Physicochemical Properties
- Solubility : Thiomorpholine’s sulfur atom likely increases hydrophilicity compared to morpholine derivatives (e.g., 26a in , a yellow solid with morpholine substituents) .
- Stability : The (E)-configuration and conjugated acrylamide backbone enhance stability, as seen in analogs like DM497 (stable under physiological conditions) .
Case Study: Thiomorpholine vs. Morpholine Derivatives
- Compound 26a [(E)-N-(3-(hydroxymethyl)-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide]: A morpholine-containing analog with demonstrated activity as a Staphylococcus aureus Sortase A inhibitor. The oxygen-based morpholine may limit membrane permeability compared to the target’s thiomorpholine .
- Target Compound: The thiomorpholinoethyl group’s sulfur could enhance lipid solubility and bioavailability, a hypothesis supported by sulfur’s role in drugs like cimetidine .
Biological Activity
(E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide (CAS Number: 2035018-05-2) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a furan ring, a thiomorpholine moiety, and a thiophene group, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O2S2 |
| Molecular Weight | 348.5 g/mol |
| CAS Number | 2035018-05-2 |
The biological activity of (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as positive allosteric modulators of nAChRs, influencing neuronal pathways involved in anxiety and depression .
The furan and thiomorpholine moieties may facilitate interactions with specific amino acid residues in receptor sites, potentially enhancing receptor sensitivity and altering neurotransmitter release patterns. This mechanism is crucial for understanding the anxiolytic effects observed in various animal models.
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide. For instance, derivatives of furan-based acrylamides have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural components contribute to their ability to interact with DNA and proteins involved in cell cycle regulation .
Anxiolytic Effects
In behavioral studies, compounds structurally similar to (E)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)acrylamide have demonstrated significant anxiolytic-like activity in rodent models. For example, a related compound was shown to reduce anxiety-like behaviors in mice at specific dosages, suggesting that this class of compounds may provide therapeutic benefits for anxiety disorders .
Case Studies
- Study on Nicotinic Receptor Modulation : A study evaluated the effects of a furan-based compound on α7 nAChRs in mice. The results indicated that treatment led to reduced anxiety-like behaviors, supporting the hypothesis that modulation of these receptors can influence emotional states .
- Anticancer Activity Assessment : Another study investigated the cytotoxic effects of furan-containing acrylamides on human cancer cell lines. The findings demonstrated significant inhibition of cell growth, with mechanisms involving apoptosis induction through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
